3,5-Dimethylbenzene-1,2,4-triol

Description

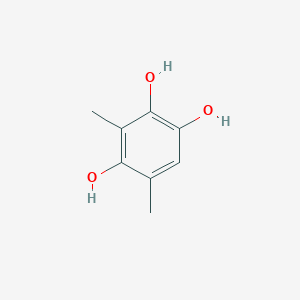

Structure

2D Structure

Properties

IUPAC Name |

3,5-dimethylbenzene-1,2,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-4-3-6(9)8(11)5(2)7(4)10/h3,9-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMETXUPBOCFVOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549533 | |

| Record name | 3,5-Dimethylbenzene-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4380-94-3 | |

| Record name | 3,5-Dimethylbenzene-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylbenzene-1,2,4-triol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the plausible synthetic pathways for 3,5-Dimethylbenzene-1,2,4-triol, a substituted benzene triol of interest in various research and development domains. Due to the absence of a direct, single-step synthesis in readily available literature, this document details a proposed multi-step approach, starting from commercially available precursors. The guide provides a logical synthesis workflow, incorporating established organic reactions and detailed experimental protocols adapted for this specific target molecule.

Proposed Synthesis Pathway: A Two-Step Approach

The most viable route to this compound involves a two-step process commencing with the hydroxylation of 3,5-dimethylphenol, followed by a subsequent hydroxylation of the resulting intermediate.

Overall Reaction Scheme:

Caption: Proposed two-step synthesis of this compound.

Step 1: Elbs Persulfate Oxidation of 3,5-Dimethylphenol

The initial step involves the para-hydroxylation of 3,5-dimethylphenol (also known as 3,5-xylenol) to yield 3,5-dimethylbenzene-1,4-diol (2,6-dimethylhydroquinone). The Elbs persulfate oxidation is a well-established method for introducing a hydroxyl group para to an existing phenolic hydroxyl group.[1][2]

Reaction:

Caption: Elbs persulfate oxidation of 3,5-dimethylphenol.

Experimental Protocol (Adapted from general Elbs reaction procedures):

-

Dissolution: Dissolve 3,5-dimethylphenol in an aqueous solution of sodium hydroxide. The solution should be cooled in an ice bath.

-

Reagent Addition: A saturated aqueous solution of potassium persulfate is added dropwise to the cooled phenolate solution with constant stirring. The molar ratio of phenol to persulfate is typically 1:1.

-

Reaction: The reaction mixture is stirred at a low temperature (0-10 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is acidified with a mineral acid (e.g., sulfuric acid) to hydrolyze the intermediate sulfate ester.

-

Extraction: The product, 2,6-dimethylhydroquinone, is then extracted from the aqueous solution using an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethylphenol | N/A |

| Reagent | Potassium Persulfate | [1][2] |

| Solvent | Aqueous NaOH | [1][2] |

| Reaction Temperature | 0 - 10 °C | [3] |

| Reaction Time | 1 - 4 hours | [3] |

| Reported Yields (for analogous phenols) | 13 - 25% | [3] |

Step 2: Hydroxylation of 2,6-Dimethylhydroquinone

The second and more challenging step is the selective introduction of a hydroxyl group at the 2-position of the 2,6-dimethylhydroquinone intermediate to form the final product, this compound. Direct hydroxylation of hydroquinones can be complex, but several strategies can be considered. A plausible approach is through an aminomethylation followed by hydrogenolysis, a method used for the synthesis of the related compound 2,3,5-trimethylhydroquinone.[4]

Reaction Pathway:

Caption: Proposed aminomethylation-hydrogenolysis route.

Experimental Protocol (Adapted from the synthesis of 2,3,5-trimethylhydroquinone): [4]

Part A: Aminomethylation (Mannich Reaction)

-

Reaction Setup: In a reaction vessel, dissolve 2,6-dimethylhydroquinone and a secondary amine (e.g., morpholine) in an organic solvent like toluene.

-

Reagent Addition: Add an aqueous solution of formaldehyde dropwise to the mixture while maintaining the temperature at around 30 °C.

-

Reaction: Stir the reaction mixture for several hours at a slightly elevated temperature (e.g., 55-60 °C). The Mannich base intermediate may precipitate out of the solution.

-

Isolation: Cool the reaction mixture and filter to collect the crude Mannich base.

Part B: Hydrogenolysis

-

Reaction Setup: Suspend the crude Mannich base in a suitable solvent such as methanol in a pressure reactor. Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture. The reaction is typically carried out under pressure for several hours.

-

Work-up: After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by crystallization from a suitable solvent system (e.g., methyl isobutyl ketone and toluene).

Quantitative Data (Based on the synthesis of 2,3,5-trimethylhydroquinone): [4]

| Parameter | Value (Aminomethylation) | Value (Hydrogenolysis) | Reference |

| Starting Material | 2,6-Dimethylhydroquinone | Mannich Base Intermediate | [4] |

| Reagents | Formaldehyde, Morpholine | H₂, Pd/C | [4] |

| Solvent | Toluene | Methanol | [4] |

| Reaction Temperature | 30 - 60 °C | Elevated Temperature | [4] |

| Reaction Time | ~24 hours | Several hours | [4] |

| Purity of crude product | High | High (after crystallization) | [4] |

Alternative Pathways and Considerations

1. Dakin or Baeyer-Villiger Oxidation:

An alternative strategy could involve the synthesis of a 3,5-dimethyl-2-hydroxybenzaldehyde or a 3,5-dimethyl-4-hydroxyacetophenone. A subsequent Dakin or Baeyer-Villiger oxidation could then potentially introduce the final hydroxyl group to form the triol.[5][6][7] The Baeyer-Villiger oxidation converts ketones to esters using peroxyacids, and the Dakin reaction oxidizes ortho- or para-hydroxyaryl aldehydes or ketones to benzenediols with hydrogen peroxide in a basic solution.[5][7][8]

Caption: Baeyer-Villiger oxidation as an alternative step.

2. Direct Hydroxylation with Other Reagents:

Direct hydroxylation of 2,6-dimethylhydroquinone using other oxidizing agents could be explored. However, controlling the regioselectivity to favor hydroxylation at the 2-position over further oxidation of the hydroquinone ring is a significant challenge.

Conclusion

The synthesis of this compound is not directly reported in readily accessible literature, necessitating a multi-step synthetic approach. The proposed pathway, involving an initial Elbs persulfate oxidation of 3,5-dimethylphenol to 2,6-dimethylhydroquinone, followed by an aminomethylation and subsequent hydrogenolysis, presents a logically sound and feasible route based on established organic reactions. The alternative pathway utilizing a Baeyer-Villiger or Dakin oxidation of a suitably functionalized precursor also warrants consideration. The experimental protocols and quantitative data provided, adapted from analogous reactions, offer a solid foundation for researchers and drug development professionals to embark on the synthesis of this target molecule. Further optimization of reaction conditions will be necessary to achieve satisfactory yields and purity.

References

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. US3652597A - Production of di-hydroxy products - Google Patents [patents.google.com]

- 4. JP2006249036A - Method for producing 2, 3, 5-trimethylhydroquinone - Google Patents [patents.google.com]

- 5. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]

Spectroscopic and Synthetic Profile of 3,5-Dimethylbenzene-1,2,4-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzene-1,2,4-triol is a substituted polyphenol, a class of compounds of significant interest in medicinal chemistry and drug development due to their antioxidant and other biological activities. The precise substitution pattern of the methyl and hydroxyl groups on the benzene ring is expected to modulate its physicochemical properties and biological efficacy. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and outlines a plausible synthetic route and standard experimental protocols for its characterization. This information serves as a foundational resource for researchers aiming to synthesize and evaluate this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the parent compound, 1,2,4-benzenetriol, and the known effects of methyl group substitution on spectroscopic signatures.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 9.5 | Singlet (broad) | 3H | Ar-OH |

| ~6.3 | Singlet | 1H | Ar-H |

| ~2.1 | Singlet | 3H | Ar-CH₃ |

| ~2.0 | Singlet | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-OH |

| ~145 | C-OH |

| ~138 | C-OH |

| ~125 | C-CH₃ |

| ~122 | C-CH₃ |

| ~110 | C-H |

| ~16 | -CH₃ |

| ~15 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (methyl) |

| 1620 - 1580 | Medium-Strong | C=C stretch (aromatic ring) |

| 1470 - 1430 | Medium | C-H bend (methyl) |

| 1250 - 1180 | Strong | C-O stretch (phenol) |

| 880 - 800 | Strong | C-H bend (aromatic, out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 154 | 100 | [M]⁺ (Molecular Ion) |

| 139 | ~40 | [M - CH₃]⁺ |

| 111 | ~20 | [M - CH₃ - CO]⁺ |

| 83 | ~15 | Further fragmentation |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be adapted from the known synthesis of 1,2,4-benzenetriol. The general approach involves the introduction of the desired substitution pattern on a benzene ring followed by the formation of the triol.

Proposed Synthetic Pathway

A potential retrosynthetic analysis suggests that this compound could be synthesized from 2,4-dimethylphenol. The directing effects of the existing substituents must be carefully considered at each step.[1][2]

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization. These would require optimization for the specific target compound.

Protocol 1: Synthesis of this compound (Illustrative)

-

Nitration of 2,4-Dimethylphenol: To a cooled solution of 2,4-dimethylphenol in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is poured onto ice, and the resulting precipitate is filtered, washed with cold water, and dried.

-

Reduction of the Nitro Group: The nitrated intermediate is dissolved in a suitable solvent (e.g., ethanol) and treated with a reducing agent such as tin metal and concentrated hydrochloric acid. The reaction is heated to reflux and monitored by TLC. After completion, the reaction is cooled, and the pH is adjusted to be basic to precipitate the tin salts, which are then filtered off. The filtrate is extracted with an organic solvent, and the solvent is removed under reduced pressure.

-

Diazotization and Hydrolysis: The resulting amino-dimethylphenol is dissolved in an acidic aqueous solution and cooled. A solution of sodium nitrite in water is added slowly to form the diazonium salt. The solution containing the diazonium salt is then carefully heated, leading to the evolution of nitrogen gas and the formation of the triol.

-

Purification: The final product is extracted from the aqueous solution using a suitable organic solvent. The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data processing includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized compound like this compound.

Caption: General workflow for spectroscopic analysis of synthesized compounds.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 3,5-Dimethylbenzene-1,2,4-triol

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific compound 3,5-Dimethylbenzene-1,2,4-triol. To date, there are no published studies detailing its mechanism of action, biological activities, or associated signaling pathways. The compound is listed by chemical suppliers, confirming its existence (CAS No. 4380-94-3)[1]. However, for researchers, scientists, and drug development professionals, this lack of empirical data means that its potential therapeutic effects or toxicological properties remain uncharacterized.

In the absence of direct research on this compound, this guide will focus on the known mechanism of action of its parent compound, Benzene-1,2,4-triol (BT) . It is crucial to emphasize that the addition of two methyl groups to the benzene ring can significantly alter the molecule's physicochemical properties, including its steric hindrance, electron distribution, lipophilicity, and metabolic stability. Consequently, the biological activities of BT detailed below should not be directly extrapolated to this compound but can serve as a foundational reference for potential areas of investigation.

Mechanism of Action of Benzene-1,2,4-triol (BT)

Benzene-1,2,4-triol is a metabolite of benzene and has been studied for its toxicological and antimicrobial properties. The primary mechanisms of action identified in the literature are the induction of oxidative stress and antimicrobial activity, potentially through interference with essential metal ions.

Induction of Oxidative Stress and Cellular Damage

BT is known to readily auto-oxidize, a process that generates reactive oxygen species (ROS). This production of ROS can lead to a state of oxidative stress within cells, causing damage to vital macromolecules.

-

DNA Damage: Studies have shown that BT can induce the formation of 8-hydroxy-2'-deoxyguanosine (8-OH-dG), a marker of oxidative DNA damage[2]. This lesion is mutagenic and can contribute to the initiation of carcinogenesis. Furthermore, BT has been observed to cause the formation of halogenated DNA[2].

-

Apoptosis and Genotoxicity: The cellular damage instigated by BT can trigger programmed cell death, or apoptosis[2]. It has also been shown to induce the formation of micronuclei, which is an indicator of chromosomal damage and genomic instability[2].

The proposed signaling pathway for BT-induced oxidative stress is depicted below:

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of BT, particularly against the bacterium Xanthomonas citri subsp. citri, the causative agent of citrus canker.

-

Iron Sequestration: Unlike many phenolic compounds that disrupt microbial cell membranes, BT does not appear to act via membrane permeabilization[3][4]. Instead, it is suggested that BT may exert its antimicrobial effect by limiting the availability of essential metal ions, such as iron, to the bacterial cells[3][4]. Iron is a critical cofactor for many enzymatic reactions, and its sequestration can inhibit bacterial growth.

-

Dimerization: BT is prone to oxidative dimerization, and these dimers have been found to exhibit lower antimicrobial activity compared to the monomeric form[3][4]. This suggests that the stability of BT is a critical factor for its biological activity.

The proposed workflow for investigating the antimicrobial mechanism of BT is as follows:

Quantitative Data for Benzene-1,2,4-triol

The following table summarizes the available quantitative data for the antimicrobial activity of Benzene-1,2,4-triol.

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Xanthomonas citri subsp. citri | 0.05 mM | [3][4] |

Experimental Protocols for Benzene-1,2,4-triol Studies

Detailed methodologies for the key experiments cited are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Strain: Xanthomonas citri subsp. citri.

-

Culture Medium: A suitable broth medium for the growth of the bacterium.

-

Procedure:

-

A two-fold serial dilution of Benzene-1,2,4-triol is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the bacteria.

-

The plate is incubated under appropriate conditions (e.g., 30°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Membrane Permeabilization Assay

-

Reagents: LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide).

-

Procedure:

-

Bacterial cells are treated with Benzene-1,2,4-triol at its MIC.

-

The cells are then stained with a mixture of SYTO 9 and propidium iodide.

-

SYTO 9 stains all bacterial cells (live and dead), while propidium iodide only enters cells with damaged membranes.

-

The cells are observed under a fluorescence microscope. An increase in red fluorescence indicates membrane permeabilization.

-

Iron Sequestration Assay

-

Procedure:

-

The MIC of Benzene-1,2,4-triol is determined as described above, but with the growth medium supplemented with increasing concentrations of an iron salt (e.g., FeCl₃).

-

An increase in the MIC value in the presence of added iron suggests that the compound's antimicrobial activity is due to iron sequestration.

-

Future Directions for this compound Research

The lack of data on this compound presents a clear opportunity for novel research. Future studies should aim to:

-

Synthesize and characterize the compound to confirm its structure and purity.

-

Evaluate its biological activities , including antimicrobial, antioxidant, and cytotoxic properties, using a range of in vitro assays.

-

Investigate its mechanism of action by exploring its effects on cellular pathways, such as those involved in oxidative stress, cell cycle regulation, and apoptosis.

-

Perform comparative studies with Benzene-1,2,4-triol to understand the influence of the dimethyl substitution on its biological profile.

Such research would be invaluable for elucidating the potential of this compound in various applications, from drug development to material science.

References

- 1. 4380-94-3|this compound|BLDPharm [bldpharm.com]

- 2. Benzene Metabolite 1,2,4-Benzenetriol Induces Halogenated DNA and Tyrosines Representing Halogenative Stress in the HL-60 Human Myeloid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Biological Potential of 3,5-Dimethylbenzene-1,2,4-triol: A Technical Guide Based on Its Core Structure

Executive Summary

Benzene-1,2,4-triol, a hydroxylated phenolic compound, has demonstrated notable biological activities, primarily as an antimicrobial agent and a cytotoxic compound. Its reactivity and potential for oxidative dimerization play a crucial role in its biological effects. This technical guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways potentially modulated by this class of compounds. This information serves as a foundational resource for researchers and drug development professionals interested in the therapeutic and toxicological assessment of 3,5-Dimethylbenzene-1,2,4-triol and related phenolic structures.

Quantitative Data on the Biological Activity of Benzene-1,2,4-triol

The primary biological activities reported for Benzene-1,2,4-triol are its antimicrobial and cytotoxic effects. The following tables summarize the key quantitative findings from the available literature.

Table 1: Antimicrobial Activity of Benzene-1,2,4-triol

| Microorganism | Assay Type | Endpoint | Result | Citation |

| Xanthomonas citri subsp. citri | Broth microdilution | Minimum Inhibitory Concentration (MIC) | 0.05 mM | [1][2][3][4] |

Table 2: Cytotoxicity of Benzene-1,2,4-triol and its Metabolites

| Cell Line | Compound | Assay Type | Endpoint | Result | Citation |

| Chinese Hamster Ovary (CHO) | Benzene-1,2,4-triol (BT) | Not specified | LD50 | > ttMA, < S-PMA | [5] |

| Chinese Hamster Ovary (CHO) | 1,4-Benzoquinone (BQ) | Not specified | LD50 | 10 µM | [5] |

| Chinese Hamster Ovary (CHO) | Hydroquinone (HQ) | Not specified | LD50 | 40 µM | [5] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments typically used to assess the biological activities of phenolic compounds like Benzene-1,2,4-triol.

Antioxidant Activity Assays

The DPPH assay is a common method to determine the antioxidant capacity of a compound.[6][7][8]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration is adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: Add a specific volume of the test compound (dissolved in a suitable solvent) at various concentrations to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6][8][9]

-

Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

-

Reaction Mixture: Add a small volume of the test compound to the pre-warmed FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

-

Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

Quantification: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared using a known antioxidant like Trolox or ascorbic acid.

Anti-inflammatory Activity Assays

These assays determine the ability of a compound to inhibit the enzymes COX-1, COX-2, and LOX, which are involved in the inflammatory cascade.[10][11][12][13][14]

-

Enzyme Preparation: Use commercially available purified COX-1, COX-2, or LOX enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, a substrate (e.g., arachidonic acid), and the test compound at various concentrations.

-

Incubation: Incubate the mixture at a specific temperature for a set time.

-

Detection: The product of the enzymatic reaction (e.g., prostaglandins for COX, leukotrienes for LOX) is measured using various methods, such as spectrophotometry, fluorometry, or enzyme-linked immunosorbent assay (ELISA).

-

Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18][19]

-

Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm.

-

Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (concentration that reduces cell viability by 50%) is calculated.

Visualization of Signaling Pathways and Workflows

Phenolic compounds often exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate pathways that are frequently implicated in the cellular response to such compounds.

Figure 1: A generalized experimental workflow for assessing the biological activity of a test compound.

Figure 2: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

References

- 1. Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.rug.nl [pure.rug.nl]

- 3. researchgate.net [researchgate.net]

- 4. research.rug.nl [research.rug.nl]

- 5. Cytotoxicity and DNA strand breaks induced by benzene and its metabolites in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cropj.com [cropj.com]

- 7. researchgate.net [researchgate.net]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. athmicbiotech.com [athmicbiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

3,5-Dimethylbenzene-1,2,4-triol: An Inquiry into a Molecule in the Shadows of Scientific Literature

An extensive review of scientific and historical databases reveals a significant gap in the documented knowledge of 3,5-Dimethylbenzene-1,2,4-triol. While its chemical structure and existence are confirmed through its Chemical Abstracts Service (CAS) number 4380-94-3 and its availability from commercial chemical suppliers, a detailed historical account of its discovery, initial synthesis, and specific biological activities remains elusive. This in-depth guide consolidates the limited available information and explores plausible, though unconfirmed, synthetic pathways and potential biological relevance based on related chemical structures.

Physicochemical Properties

Quantitative data for this compound is sparse in the public domain. The following table summarizes the basic information that can be gleaned from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 4380-94-3 | [1] |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [1] |

| SMILES | CC1=CC(=C(C(=C1)O)O)C | [1] |

No experimental data on properties such as melting point, boiling point, or spectral data (NMR, IR, Mass Spectrometry) were found in the reviewed literature.

Historical Context and Discovery: An Uncharted Territory

The history of the discovery and first synthesis of this compound is not documented in readily accessible scientific literature, including major chemical databases and historical chemical journals. It is plausible that the compound was synthesized as part of a broader study on substituted phenols or benzenetriols, but without a dedicated publication, its origins remain obscure. The lack of historical data prevents a chronological account of its discovery and the evolution of its synthesis.

Potential Synthetic Methodologies

While no specific experimental protocols for the synthesis of this compound have been published, established organic chemistry reactions for the hydroxylation of phenols offer theoretical pathways to its formation. The following are plausible, yet unverified, methods for its synthesis.

Elbs Persulfate Oxidation of 3,5-Dimethylphenol

The Elbs persulfate oxidation is a classic method for the para-hydroxylation of phenols using potassium persulfate in an alkaline solution.[2][3] Starting with 3,5-dimethylphenol, this reaction would be expected to introduce a hydroxyl group at the position para to the existing hydroxyl group (position 4), which is sterically unhindered, to yield this compound.

Hypothetical Experimental Protocol:

-

Dissolution: 3,5-Dimethylphenol would be dissolved in an aqueous solution of sodium hydroxide to form the corresponding phenoxide.

-

Oxidation: A solution of potassium persulfate would be added dropwise to the cooled phenoxide solution, maintaining a low temperature to control the exothermic reaction.

-

Hydrolysis: After the oxidation is complete, the resulting sulfate ester would be hydrolyzed by heating with an acid, such as sulfuric acid, to yield the final triol product.

-

Purification: The product would then be extracted from the aqueous solution using an organic solvent and purified by a suitable method like crystallization or chromatography.

Dakin Oxidation of a Substituted Hydroxybenzaldehyde

The Dakin oxidation converts an ortho- or para-hydroxybenzaldehyde or acetophenone to a benzenediol or hydroquinone using hydrogen peroxide in a basic medium.[4] To synthesize this compound via this route, a precursor such as 2,4-dihydroxy-3,5-dimethylbenzaldehyde would be required. The Dakin reaction would then replace the aldehyde group with a hydroxyl group.

Hypothetical Experimental Protocol:

-

Reaction Setup: The starting aldehyde, 2,4-dihydroxy-3,5-dimethylbenzaldehyde, would be dissolved in a basic solution, such as aqueous sodium hydroxide.

-

Oxidation: Hydrogen peroxide would be added slowly to the solution, with cooling to manage the reaction temperature.

-

Acidification: After the reaction is complete, the mixture would be acidified to protonate the resulting phenoxide and precipitate the triol.

-

Purification: The crude product would be collected by filtration and purified, for instance, by recrystallization.

Biological Activity and Signaling Pathways: A Field for Future Research

There is no specific information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. However, the broader class of polyphenolic compounds, including benzenetriols and substituted phenols, is known for a wide range of biological activities, primarily attributed to their antioxidant and redox properties.

It can be hypothesized that this compound, as a substituted benzenetriol, might exhibit antioxidant properties due to the ability of its hydroxyl groups to donate hydrogen atoms and scavenge free radicals. Such activities are often associated with protective effects against oxidative stress-related diseases.

Furthermore, some polyphenols are known to interact with various cellular signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. Without experimental data, any discussion of the specific effects of this compound on these pathways would be purely speculative.

Conclusion and Future Directions

This compound represents a molecule for which there is a striking lack of public scientific data. While its existence is confirmed, its history, methods for its synthesis, and its biological functions are yet to be documented. The synthetic routes and potential biological activities discussed here are based on established chemical principles and the known properties of related compounds, but require experimental validation.

This guide highlights a clear opportunity for foundational chemical and biological research. The synthesis and characterization of this compound, followed by an investigation into its physicochemical properties and biological activities, would fill a significant void in the scientific literature. Such studies could reveal novel properties and potential applications for this understudied molecule in fields ranging from materials science to pharmacology.

References

An In-Depth Technical Guide to the Solubility and Stability of 3,5-Dimethylbenzene-1,2,4-triol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of the polyhydroxylated aromatic compound 3,5-Dimethylbenzene-1,2,4-triol. Due to the limited specific data for this exact molecule, this guide incorporates information from structurally similar compounds, such as other dimethylphenol isomers and benzenetriols, to provide a predictive understanding of its physicochemical properties. All data derived from analogous compounds are clearly indicated.

Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃ | N/A |

| Molecular Weight | 154.16 g/mol | [1] |

| CAS Number | 4380-94-3 | N/A |

| Appearance | Likely a solid at room temperature | N/A |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and routes of administration. The presence of three hydroxyl groups on the benzene ring of this compound suggests some degree of water solubility, while the two methyl groups are expected to enhance its solubility in organic solvents.

Qualitative Solubility

Based on the general principles of "like dissolves like," this compound is expected to exhibit the following solubility characteristics:

-

Water: Modestly soluble. The hydroxyl groups can form hydrogen bonds with water, but the hydrophobic dimethylated benzene ring will limit extensive solubility. The solubility of the parent compound, 1,2,4-benzenetriol, is known to be significant, but the methyl groups reduce this.

-

Polar Organic Solvents (e.g., Methanol, Ethanol, Acetone): Good solubility is predicted due to the ability of these solvents to engage in hydrogen bonding with the hydroxyl groups and to solvate the nonpolar hydrocarbon portion of the molecule.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): Limited solubility is expected. While the dimethylbenzene core is nonpolar, the highly polar triol functional group will hinder dissolution in nonpolar media.

Quantitative Solubility Data (Analogous Compounds)

| Compound | Solvent | Temperature (°C) | Solubility (g/L) |

| 1,2,3-Benzenetriol (Pyrogallol) | Water | 25 | Soluble |

| 3,5-Dimethylphenol | Water | 25 | 4.88 |

| 3,4-Dimethylphenol | Water | 25 | 4.76 |

Note: This data is for structurally related compounds and should be considered as an approximation for this compound.

Stability Profile

The stability of a compound under various environmental conditions is crucial for its storage, handling, and formulation. Polyhydroxylated phenols, including benzenetriols, are known to be susceptible to degradation, primarily through oxidation.

General Stability Considerations

-

Oxidative Stability: The presence of multiple hydroxyl groups makes the aromatic ring electron-rich and thus highly susceptible to oxidation. Exposure to air (oxygen) can lead to the formation of colored degradation products, often quinone-type species. For instance, 1,2,4-benzenetriol is known to be stable for at least 5 months when stored under the exclusion of air, but it readily dimerizes in the presence of air.[2]

-

Thermal Stability: High temperatures can accelerate the degradation of phenolic compounds. The thermal degradation of phenolic resins, which share structural motifs with the target compound, typically begins above 300°C.

-

Photostability: Exposure to light, particularly UV radiation, can provide the energy to initiate and promote degradative pathways in phenolic compounds.

-

pH Stability: The acidity of the hydroxyl groups (pKa) will influence the compound's charge state in solutions of varying pH. In alkaline conditions, the formation of the phenoxide ion can increase susceptibility to oxidation.

Quantitative Stability Data (Analogous Compounds)

Quantitative stability data for this compound is not available. The following table presents stability information for a related benzenetriol to illustrate potential degradation behavior.

| Compound | Condition | Observation |

| 1,2,4-Benzenetriol | Stored in solution, exposed to air | Dimerization occurs |

| 1,2,4-Benzenetriol | Stored in solution, air excluded | Stable for at least 5 months[2] |

Experimental Protocols

Determination of Aqueous and Organic Solubility

A standard method for determining the solubility of a solid compound involves the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, hexane)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometric method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH)

-

Hydrogen peroxide solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC with a photodiode array (PDA) detector or mass spectrometer (MS) for analysis

Procedure:

-

Preparation of Stock Solutions: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Add the stock solution to solutions of 0.1 M HCl and 0.1 M NaOH. Keep a sample in water as a control. Incubate at a set temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Add the stock solution to a solution of hydrogen peroxide. Keep the sample at room temperature.

-

Thermal Degradation: Store solid compound and solutions of the compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C).

-

Photodegradation: Expose the solid compound and solutions to light in a photostability chamber according to ICH guidelines. Protect control samples from light.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing the homogeneity of peaks, while an MS detector can aid in the identification of degradation products.

-

Data Evaluation: Quantify the amount of remaining this compound and any major degradation products at each time point to determine the degradation rate.

Visualizations

Caption: Logical workflow for determining the solubility class of a compound.

Caption: A potential oxidative degradation pathway for benzenetriols.

Summary and Recommendations

This compound is anticipated to be a compound with moderate aqueous solubility and good solubility in polar organic solvents. Its stability is a significant consideration, with a high susceptibility to oxidative degradation, particularly when exposed to air, light, and elevated temperatures.

For researchers, scientists, and drug development professionals working with this compound, the following recommendations are advised:

-

Storage: Store the solid compound in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, it is highly recommended to use degassed solvents and to store them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

-

Handling: When working with solutions of this compound, minimize exposure to air and light. Prepare solutions fresh whenever possible.

-

Further Studies: It is imperative to conduct thorough experimental solubility and stability studies on this compound to obtain specific quantitative data. This will be essential for any formulation and development activities. The protocols outlined in this guide provide a solid foundation for such investigations.

References

Potential Research Areas for 3,5-Dimethylbenzene-1,2,4-triol: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dimethylbenzene-1,2,4-triol is a small molecule with a chemical structure suggesting a rich potential for biological activity. While direct research on this specific compound is limited, its structural similarity to other well-studied trihydroxytoluene and benzenetriol derivatives provides a strong foundation for exploring its therapeutic applications. This guide outlines promising research avenues, including its potential as an antioxidant, anti-inflammatory, neuroprotective, and antimicrobial agent. The information presented herein is largely extrapolated from studies on analogous compounds, offering a strategic roadmap for future investigation.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound and its close structural analogs is presented below. These properties are crucial for designing experimental protocols and formulating delivery systems.

| Property | This compound | 2,4,5-Trihydroxytoluene[1] | Benzene-1,2,4-triol[2] |

| CAS Number | 4380-94-3[3][4] | 1124-09-0[1] | 533-73-3[2] |

| Molecular Formula | C₈H₁₀O₃ | C₇H₈O₃[1] | C₆H₆O₃[2] |

| Molecular Weight | 154.16 g/mol | 140.14 g/mol [1] | 126.11 g/mol [2] |

| IUPAC Name | This compound | 5-methylbenzene-1,2,4-triol[1] | Benzene-1,2,4-triol[2] |

| Predicted LogP | Data not available | 1.2[1] | Data not available |

| Melting Point | Data not available | Data not available | 141 °C[2] |

Potential Research Areas and Experimental Designs

Antioxidant and Radical Scavenging Activity

The phenolic hydroxyl groups in this compound are characteristic of antioxidant compounds that can neutralize reactive oxygen species (ROS). This is a foundational area of investigation.

-

In vitro antioxidant assays: Utilize standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and oxygen radical absorbance capacity (ORAC) to quantify the antioxidant potential.

-

Cellular antioxidant activity: Employ cell-based assays to measure the compound's ability to mitigate oxidative stress induced by agents like hydrogen peroxide or tert-butyl hydroperoxide in cell lines such as human keratinocytes (HaCaT) or neuronal cells (SH-SY5Y).

-

Mechanism of action: Investigate the potential activation of the Nrf2-Keap1 pathway, a key regulator of the cellular antioxidant response.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of this compound in methanol.

-

Use ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at various concentrations.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Anti-inflammatory Properties

Chronic inflammation is implicated in numerous diseases. The structural similarity to other phenolic compounds suggests that this compound may possess anti-inflammatory properties.

-

Enzyme inhibition assays: Evaluate the inhibitory effect on key pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

-

Cytokine production in immune cells: Treat lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) with the compound and measure the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β using ELISA.

-

Signaling pathway analysis: Investigate the modulation of inflammatory signaling pathways, particularly the NF-κB pathway, through techniques like Western blotting to assess the phosphorylation of key signaling proteins.

Caption: Workflow for assessing the anti-inflammatory potential.

Neuroprotective Effects

Oxidative stress and inflammation are key pathological features of neurodegenerative diseases. Given its potential antioxidant and anti-inflammatory activities, this compound is a candidate for neuroprotection.

-

Neuronal cell viability assays: Assess the compound's ability to protect neuronal cells (e.g., SH-SY5Y or primary neurons) from neurotoxins such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides.

-

Anti-apoptotic activity: Investigate the modulation of apoptotic pathways by measuring markers like caspase-3 activity and the Bcl-2/Bax ratio in neuronal cells under stress.

-

Blood-brain barrier permeability: Evaluate the potential of the compound to cross the blood-brain barrier using in vitro models like the parallel artificial membrane permeability assay (PAMPA).

Caption: Hypothesized neuroprotective signaling pathways.

Antimicrobial Activity

Benzene-1,2,4-triol has demonstrated antimicrobial properties, suggesting that this compound could be a valuable scaffold for developing new antimicrobial agents.

-

Minimum Inhibitory Concentration (MIC) determination: Screen the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine its MIC.

-

Mechanism of action studies: Investigate the mode of antimicrobial action, such as membrane permeabilization or inhibition of essential metabolic pathways.

-

Synergy studies: Evaluate the potential for synergistic effects when combined with existing antibiotics.

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Culture the microbial strains to the mid-logarithmic phase and adjust the inoculum to a standard concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).

-

Add the standardized microbial inoculum to each well.

-

Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis:

-

The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Synthesis and Derivatization Strategies

Further research into the synthesis and subsequent derivatization of the parent molecule could unlock compounds with enhanced potency, selectivity, and pharmacokinetic properties. Modifications to the hydroxyl and methyl groups could be explored to generate a library of analogs for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This compound represents an unexplored molecule with significant potential in drug discovery. Based on the activities of its structural analogs, research into its antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties is highly warranted. The experimental frameworks provided in this guide offer a starting point for a comprehensive evaluation of this promising compound. Future research should focus on establishing a scalable synthesis, conducting thorough in vitro and in vivo studies to validate these potential therapeutic applications, and exploring its toxicological profile.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3,5-Dimethylbenzene-1,2,4-triol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, five-step synthetic pathway for the laboratory-scale preparation of 3,5-Dimethylbenzene-1,2,4-triol, a potentially valuable intermediate in pharmaceutical and materials science research. The proposed synthesis commences with the readily available starting material, 2,6-dimethylphenol, and employs a series of well-established organic transformations.

Synthetic Strategy Overview

The synthesis of this compound is not widely documented in the literature. The following protocol outlines a rational and feasible multi-step approach. The overall strategy involves the sequential functionalization of the aromatic ring of 2,6-dimethylphenol to introduce the required hydroxyl groups. The key transformations include nitration, reduction, oxidation to a benzoquinone, Thiele-Winter acetoxylation, and subsequent hydrolysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the proposed synthesis. Please note that yields are based on literature precedents for similar reactions and may vary depending on experimental conditions.

| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Nitration | 2,6-Dimethylphenol | Sb(NO₃)₃·5H₂O | 4-Nitro-2,6-dimethylphenol | ~95%[1] |

| 2 | Reduction | 4-Nitro-2,6-dimethylphenol | Na₂S / H₂O | 4-Amino-2,6-dimethylphenol | High |

| 3 | Oxidation | 4-Amino-2,6-dimethylphenol | O₂, Cu(II) salt | 2,6-Dimethyl-p-benzoquinone | 81-84%[2] |

| 4 | Thiele-Winter Acetoxylation | 2,6-Dimethyl-p-benzoquinone | Acetic anhydride, H₂SO₄ | 3,5-Dimethylbenzene-1,2,4-triyl triacetate | High |

| 5 | Hydrolysis | 3,5-Dimethylbenzene-1,2,4-triyl triacetate | HCl, Methanol/Water | This compound | High |

Experimental Protocols

Step 1: Synthesis of 4-Nitro-2,6-dimethylphenol

This procedure utilizes antimony nitrate for the regioselective para-nitration of 2,6-dimethylphenol.[1]

-

Materials: 2,6-Dimethylphenol, Antimony(III) nitrate pentahydrate (Sb(NO₃)₃·5H₂O), Acetone, Ethanol, Deionized water.

-

Equipment: 25 mL beaker, magnetic stirrer, ice-water bath, filtration apparatus.

-

Procedure:

-

In a 25 mL beaker, place 2,6-dimethylphenol (1.0 mmol, 122.16 mg).

-

Add antimony(III) nitrate pentahydrate (1.0 mmol, 403.85 mg).

-

Cool the beaker in an ice-water bath to 0-5 °C.

-

Grind the mixture with a glass rod for a few seconds to initiate the reaction.

-

Continue stirring the mixture in the ice-water bath for 15-20 minutes.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate will form.

-

-

Purification:

-

Filter the resulting precipitate.

-

Recrystallize the solid from a mixture of acetone and water or ethanol and water to yield pure 4-nitro-2,6-dimethylphenol.

-

-

Characterization: The product can be characterized by ¹H-NMR, IR spectroscopy, and melting point analysis.

Step 2: Synthesis of 4-Amino-2,6-dimethylphenol

This protocol describes the reduction of the nitro group to an amine using sodium sulfide. This is a common method for the selective reduction of nitro groups in the presence of other functional groups.

-

Materials: 4-Nitro-2,6-dimethylphenol, Sodium sulfide nonahydrate (Na₂S·9H₂O), Deionized water, Glacial acetic acid.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

-

Procedure:

-

Dissolve 4-nitro-2,6-dimethylphenol (1.0 mmol, 167.16 mg) in water in a round-bottom flask.

-

Add a solution of sodium sulfide nonahydrate (approx. 3.0 mmol, 720.48 mg) in water to the flask.

-

Heat the mixture at reflux for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

-

Purification:

-

Carefully acidify the cooled reaction mixture with glacial acetic acid to precipitate the product.

-

Filter the precipitate and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

-

-

Characterization: The product can be identified by ¹H-NMR, IR spectroscopy, and mass spectrometry.

Step 3: Synthesis of 2,6-Dimethyl-p-benzoquinone

This procedure involves the oxidation of 4-amino-2,6-dimethylphenol to the corresponding p-benzoquinone using a copper-catalyzed oxidation with molecular oxygen.[2]

-

Materials: 4-Amino-2,6-dimethylphenol, Copper(II) chloride dihydrate (CuCl₂·2H₂O), Methanol, Oxygen gas.

-

Equipment: Two-necked flask, magnetic stirrer, gas inlet tube, condenser.

-

Procedure:

-

Dissolve 4-amino-2,6-dimethylphenol (1.0 mmol, 137.18 mg) in methanol in a two-necked flask.

-

Add a catalytic amount of copper(II) chloride dihydrate (e.g., 0.1 mmol, 17.05 mg).

-

Bubble oxygen gas through the solution while stirring vigorously at room temperature.

-

The reaction is typically complete within a few hours, indicated by a color change and TLC analysis.

-

-

Purification:

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove the catalyst.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by column chromatography on silica gel or by sublimation.

-

-

Characterization: The product can be characterized by ¹H-NMR, ¹³C-NMR, and melting point determination. The melting point of 2,6-dimethyl-p-benzoquinone is reported to be 71-73 °C.[3][4]

Step 4: Synthesis of 3,5-Dimethylbenzene-1,2,4-triyl triacetate

This step employs the Thiele-Winter acetoxylation to convert the synthesized benzoquinone into a triacetate.[5][6]

-

Materials: 2,6-Dimethyl-p-benzoquinone, Acetic anhydride, Concentrated sulfuric acid.

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

-

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethyl-p-benzoquinone (1.0 mmol, 136.15 mg) in acetic anhydride (e.g., 5 mL).

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) with stirring.

-

Allow the reaction to proceed at room temperature for several hours or until TLC indicates the consumption of the starting material.

-

-

Purification:

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 3,5-dimethylbenzene-1,2,4-triyl triacetate.

-

-

Characterization: The structure can be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Step 5: Synthesis of this compound

The final step is the hydrolysis of the triacetate to yield the desired triol.

-

Materials: 3,5-Dimethylbenzene-1,2,4-triyl triacetate, Methanol, Deionized water, Concentrated hydrochloric acid.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

Procedure:

-

In a round-bottom flask, suspend 3,5-dimethylbenzene-1,2,4-triyl triacetate (1.0 mmol, 280.26 mg) in a mixture of methanol and water (e.g., 10 mL methanol and 5 mL water).

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mL).

-

Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

-

-

Purification:

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

The aqueous solution can be extracted with a suitable organic solvent like ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel.

-

-

Characterization: The final product, this compound, should be characterized by ¹H-NMR, ¹³C-NMR, mass spectrometry, and high-resolution mass spectrometry to confirm its structure and purity.

References

- 1. sid.ir [sid.ir]

- 2. WO2015169898A1 - Process for the production of 2,6-dimethylbenzoquinone - Google Patents [patents.google.com]

- 3. 2,6-DIMETHYLBENZOQUINONE | 527-61-7 [chemicalbook.com]

- 4. 2,6-DIMETHYLBENZOQUINONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Thiele Reaction [drugfuture.com]

- 6. organicreactions.org [organicreactions.org]

HPLC Analysis of 3,5-Dimethylbenzene-1,2,4-triol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of 3,5-Dimethylbenzene-1,2,4-triol using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed for the accurate quantification of this phenolic compound in research and quality control settings. The method is based on reversed-phase chromatography, which is a widely used and robust technique for the analysis of phenolic compounds.[1][2][3] This application note includes instrument parameters, sample preparation guidelines, and a data reporting structure to ensure reliable and reproducible results.

Introduction

This compound is a phenolic compound of interest in various fields, including pharmaceutical development and chemical synthesis. Accurate and precise analytical methods are crucial for its quantification in different matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution and sensitivity.[3][4] This application note outlines a ready-to-use HPLC method for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing an appropriate analytical method.

| Property | Value |

| Molecular Formula | C₈H₁₀O₃[5] |

| Molecular Weight | 154.16 g/mol [5] |

| General Class | Phenolic Compound, Aromatic Polyol[6] |

| Anticipated Polarity | Polar |

| UV Absorbance | Expected in the range of 270-280 nm (typical for phenols) |

HPLC Method Parameters

The following table outlines the recommended HPLC parameters for the analysis of this compound. These parameters are based on common practices for analyzing similar phenolic compounds.[1][3][7]

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 278 nm[7] |

| Detector | UV/DAD (Diode Array Detector)[3][8] |

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[8]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (in its initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The appropriate sample preparation will depend on the matrix. A general procedure for a solid sample is provided below.

-

Extraction: Accurately weigh a known amount of the sample and extract the analyte using a suitable solvent such as methanol or a methanol/water mixture.[2][7] Sonication can be used to improve extraction efficiency.[7]

-

Centrifugation/Filtration: Centrifuge the extract to pellet any solid particles. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection to prevent column clogging.[3][9]

-

Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the analyte concentration within the range of the calibration curve.

Data Analysis and Reporting

Calibration Curve

Inject the working standard solutions and record the peak area for this compound at each concentration. Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) of ≥ 0.999.

Quantification

Inject the prepared sample and identify the peak for this compound based on its retention time compared to the standards. Calculate the concentration of the analyte in the sample using the calibration curve.

The following table should be used to report the quantitative results:

| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) |

System Suitability

To ensure the performance of the HPLC system, system suitability tests should be performed before sample analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of replicate injections | < 2.0% |

Visual Representations

Experimental Workflow

Caption: HPLC Analysis Workflow for this compound.

Logical Relationship of Method Development

Caption: Logical Steps in HPLC Method Development for the Analyte.

References

- 1. akjournals.com [akjournals.com]

- 2. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. 4380-94-3|this compound|BLDPharm [bldpharm.com]

- 6. 2,4-Dimethylbenzene-1,3,5-triol | 4463-02-9 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]

Application Note: NMR Spectroscopic Analysis of 3,5-Dimethylbenzene-1,2,4-triol

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3,5-Dimethylbenzene-1,2,4-triol. Due to the absence of published experimental NMR data for this specific compound, this note presents predicted ¹H and ¹³C NMR chemical shifts based on analysis of structurally similar compounds. A comprehensive, standardized experimental protocol for sample preparation and data acquisition is also provided to guide researchers in obtaining high-quality NMR spectra for this and related phenolic compounds. This information is valuable for the identification, purity assessment, and structural elucidation of this compound in various research and development settings, including drug discovery and materials science.

Introduction

This compound is a polyhydroxylated aromatic compound. The arrangement of hydroxyl and methyl groups on the benzene ring dictates its chemical and physical properties, including its potential antioxidant activity and its utility as a building block in organic synthesis. NMR spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such small molecules. This application note serves as a practical guide for researchers, providing both predicted spectral data and a robust experimental protocol.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR spectral data for this compound have been predicted based on established substituent effects and analysis of related compounds such as benzene-1,2,4-triol, and various dimethylphenols. The predictions are made for a sample dissolved in DMSO-d₆, a common solvent for phenolic compounds.

Structure:

Figure 1. Chemical Structure of this compound.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H (on C6) | 6.10 - 6.30 | s | 1H | - |

| -OH (on C1) | 8.70 - 9.20 | s (broad) | 1H | - |

| -OH (on C2) | 8.40 - 8.80 | s (broad) | 1H | - |

| -OH (on C4) | 8.00 - 8.50 | s (broad) | 1H | - |

| -CH₃ (on C3) | 2.00 - 2.20 | s | 3H | - |

| -CH₃ (on C5) | 2.00 - 2.20 | s | 3H | - |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 145.0 - 150.0 |

| C2 | 140.0 - 145.0 |

| C3 | 115.0 - 120.0 |

| C4 | 148.0 - 153.0 |

| C5 | 118.0 - 123.0 |

| C6 | 105.0 - 110.0 |

| -CH₃ (on C3) | 15.0 - 20.0 |

| -CH₃ (on C5) | 15.0 - 20.0 |

Experimental Protocol

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (99.9 atom % D)

-

High-precision 5 mm NMR tubes

-

Volumetric flasks and pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 500 MHz) equipped with a suitable probe

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and transfer it to a clean, dry vial.[1]

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.[1]

-

Gently vortex the vial until the sample is completely dissolved.

-

Carefully transfer the solution into a 5 mm NMR tube using a pipette.

-

Cap the NMR tube securely.

Instrumental Parameters:

The following are suggested starting parameters for a 500 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 500 MHz |

| Solvent | DMSO-d₆ |

| Temperature | 298 K |

| Pulse Program | zg30 |

| Number of Scans (NS) | 16 |

| Relaxation Delay (D1) | 2.0 s |

| Acquisition Time (AQ) | 4.0 s |

| Spectral Width (SW) | 20 ppm |

¹³C NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 125 MHz |

| Solvent | DMSO-d₆ |

| Temperature | 298 K |

| Pulse Program | zgpg30 |

| Decoupling | Proton decoupled |

| Number of Scans (NS) | 1024 |

| Relaxation Delay (D1) | 2.0 s |

| Acquisition Time (AQ) | 1.5 s |

| Spectral Width (SW) | 240 ppm |

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involving phenolic compounds.

Caption: Experimental workflow for NMR analysis.

Caption: Hypothetical antioxidant signaling pathway.

Discussion

The predicted NMR data provides a valuable reference for the initial identification of this compound. The aromatic region of the ¹H NMR spectrum is expected to show a single proton, deshielded by the three hydroxyl groups. The two methyl groups are chemically equivalent and should appear as a single peak. The hydroxyl protons are expected to be broad and their chemical shifts can be highly dependent on concentration, temperature, and water content. Confirmation of the hydroxyl peaks can be achieved by a D₂O exchange experiment, where the hydroxyl signals would disappear.

The provided experimental protocol is a standardized procedure that should yield high-resolution spectra suitable for structural confirmation and purity analysis. The choice of DMSO-d₆ as a solvent is due to its ability to dissolve polar phenolic compounds and to slow down the proton exchange of the hydroxyl groups, often allowing for their observation in the ¹H NMR spectrum.

The hypothetical signaling pathway illustrates how phenolic compounds like this compound may exert antioxidant effects, not only by directly scavenging reactive oxygen species (ROS), but also by activating the Nrf2-ARE pathway, leading to the upregulation of endogenous antioxidant enzymes.[2][3][4] This dual action is a hallmark of many bioactive phenolic compounds.

Conclusion

This application note provides essential predicted NMR data and a detailed experimental protocol for the analysis of this compound. The information presented herein will facilitate the accurate identification and further investigation of this compound by researchers in various scientific disciplines. The provided workflow and pathway diagrams serve as useful visual aids for experimental planning and for understanding the potential biological role of this class of molecules.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. mdpi.com [mdpi.com]

- 3. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3,5-Dimethylbenzene-1,2,4-triol in Antioxidant Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction